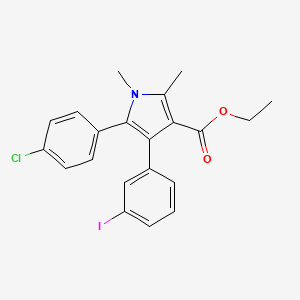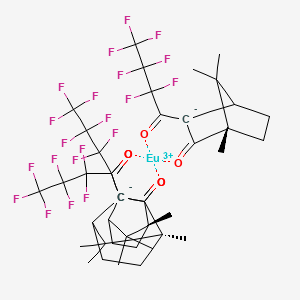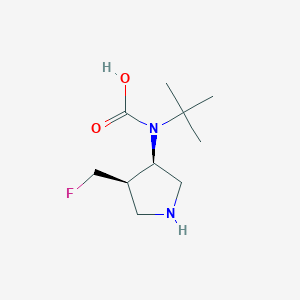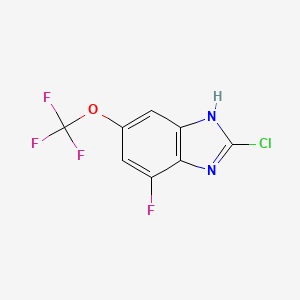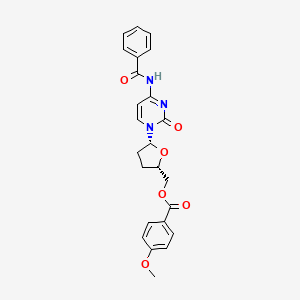
5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog known for its potent antiviral properties. It is primarily used in biomedical research, particularly in the study of viral infections caused by retroviruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves multiple steps, including the protection of hydroxyl groups, selective acylation, and deprotection. The process typically starts with the protection of the 5’-hydroxyl group using p-anisoyl chloride, followed by the protection of the N4-amino group with benzoyl chloride. The 2’,3’-dideoxycytidine core is then constructed through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions are optimized to minimize by-products and enhance the efficiency of each step .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the protected groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and assays for viral infections.
Mécanisme D'action
The mechanism of action of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxycytidine: A nucleoside analog with similar antiviral properties but lacks the protective groups found in 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine.
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy, but with a different mechanism of action.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action but different chemical structure.
Uniqueness
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine is unique due to its specific protective groups, which enhance its stability and bioavailability compared to other nucleoside analogs. These modifications also allow for more targeted antiviral activity.
Propriétés
Formule moléculaire |
C24H23N3O6 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
[(2S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C24H23N3O6/c1-31-18-9-7-17(8-10-18)23(29)32-15-19-11-12-21(33-19)27-14-13-20(26-24(27)30)25-22(28)16-5-3-2-4-6-16/h2-10,13-14,19,21H,11-12,15H2,1H3,(H,25,26,28,30)/t19-,21+/m0/s1 |
Clé InChI |
WNQFXLNNTCLNDZ-PZJWPPBQSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



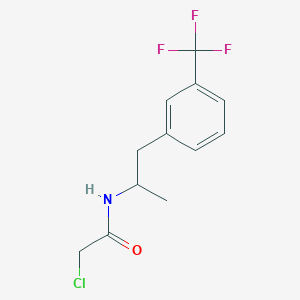
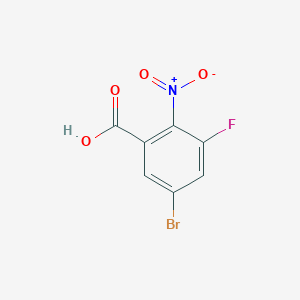
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
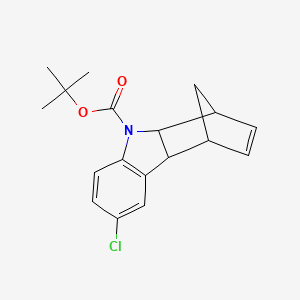

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
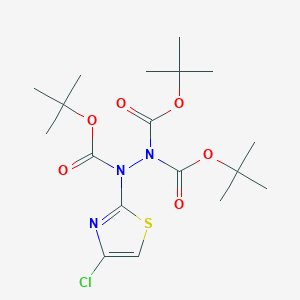
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
